A Technical Guide to the Solubility of 4-[(4-Nitrophenyl)azo]-morpholine in Organic Solvents
A Technical Guide to the Solubility of 4-[(4-Nitrophenyl)azo]-morpholine in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-[(4-Nitrophenyl)azo]-morpholine, a significant azo dye with applications in various research and development sectors. Understanding the solubility of this compound is paramount for its synthesis, purification, formulation, and application. This document delineates the core physicochemical principles governing its solubility, offers guidance on solvent selection, and presents a detailed, field-proven protocol for experimental solubility determination. The content herein is structured to deliver actionable insights and robust methodologies, empowering researchers to optimize their work with this compound.
Introduction: The Significance of Solubility
4-[(4-Nitrophenyl)azo]-morpholine is an organic compound characterized by a nitro-substituted phenyl ring linked via an azo bridge to a morpholine moiety. As with many azo dyes, its utility in fields ranging from analytical chemistry to materials science is fundamentally dictated by its interaction with and dissolution in various media. For drug development professionals, understanding solubility is a critical first step in formulation, as it directly impacts bioavailability and efficacy. For synthetic chemists, it governs the choice of reaction media, purification strategies like crystallization, and product isolation.[1]
This guide addresses the critical need for a centralized resource on the solubility of 4-[(4-Nitrophenyl)azo]-morpholine, moving beyond simple data points to explain the underlying chemical principles that drive its behavior in different organic solvents.
Molecular Structure and Its Influence on Solubility
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules.[2] The structure of 4-[(4-Nitrophenyl)azo]-morpholine contains several functional groups that dictate its polarity and capacity for hydrogen bonding:
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Nitrophenyl Group: The nitro group (-NO2) is a strong electron-withdrawing group, making the aromatic ring electron-deficient and contributing significantly to the molecule's overall polarity.
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Azo Bridge (-N=N-): The azo group is relatively nonpolar but contains lone pairs of electrons on the nitrogen atoms, which can act as hydrogen bond acceptors.
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Morpholine Ring: This portion of the molecule is particularly influential. It contains an ether linkage (-O-) and a tertiary amine (-N-), both of which can act as hydrogen bond acceptors. The presence of these heteroatoms introduces polarity and is key to its interaction with protic solvents.
Collectively, these features render 4-[(4-Nitrophenyl)azo]-morpholine a moderately polar molecule. Its solubility will be highest in solvents that can effectively engage with these polar sites and overcome the crystal lattice energy of the solid compound.
Predicted Solubility in Common Organic Solvents
While specific, experimentally validated solubility data for 4-[(4-Nitrophenyl)azo]-morpholine is not widely published in readily available literature, we can predict its behavior based on its structure and the properties of common organic solvents. The following table provides a qualitative and predictive summary to guide solvent selection.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High to Moderate | These solvents have high dielectric constants and are strong hydrogen bond acceptors. They can effectively solvate the polar nitrophenyl and morpholine moieties of the molecule. DMSO is often an excellent solvent for a wide range of organic compounds.[3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | These solvents can act as both hydrogen bond donors and acceptors. While they can interact with the morpholine and nitro groups, the nonpolar aromatic portion of the molecule may limit high solubility. Solubility is expected to decrease as the alkyl chain length of the alcohol increases. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can interact with the molecule through dipole-dipole interactions. They are often used in synthesis and extraction processes involving similar compounds.[4] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar, is expected to be a better solvent than diethyl ether. The ether oxygen can act as a hydrogen bond acceptor for any potential interactions. |
| Nonpolar | Hexane, Toluene, Cyclohexane | Very Low / Insoluble | These solvents lack the polarity and hydrogen bonding capability required to effectively solvate the polar functional groups of the molecule. The intermolecular forces would be weak and insufficient to overcome the solute-solute interactions in the crystal lattice.[2] |
Key Factors Influencing Solubility
The dissolution of 4-[(4-Nitrophenyl)azo]-morpholine is a multifactorial process. The diagram below illustrates the interplay between solute, solvent, and external conditions that collectively determine the extent of solubility.
Caption: Factors governing the solubility of the target compound.
Experimental Protocol: Isothermal Shake-Flask Method
For obtaining precise, quantitative solubility data, the isothermal shake-flask method is a robust and widely accepted technique.[5][6] This protocol is designed to be a self-validating system for determining the solubility of 4-[(4-Nitrophenyl)azo]-morpholine in a chosen organic solvent.
Principle
An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method, such as UV-Vis spectrophotometry.
Materials and Equipment
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4-[(4-Nitrophenyl)azo]-morpholine (purity ≥98%)
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Organic solvent of choice (analytical grade or higher)
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Scintillation vials or glass flasks with screw caps
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Orbital shaker with temperature control
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Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
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Volumetric flasks and pipettes
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UV-Vis Spectrophotometer and quartz cuvettes
Step-by-Step Methodology
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Preparation of Calibration Curve:
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Prepare a stock solution of known concentration by accurately weighing and dissolving a small amount of 4-[(4-Nitrophenyl)azo]-morpholine in the chosen solvent.
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Perform a serial dilution of the stock solution to create a series of standards of decreasing concentration.
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Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
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Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
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Sample Preparation:
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Add an excess amount of solid 4-[(4-Nitrophenyl)azo]-morpholine to a vial (e.g., 10-20 mg into 5 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.
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Seal the vial tightly to prevent solvent evaporation.
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Prepare at least three replicate samples for each solvent being tested.
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Equilibration:
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Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
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Agitate the samples at a moderate speed (e.g., 150 rpm) for a minimum of 24 hours.
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Validation Step: To ensure equilibrium has been reached, take measurements at sequential time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration no longer increases.[5]
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Sample Analysis:
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After equilibration, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
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Carefully withdraw a sample from the clear supernatant using a syringe.
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Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
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Dilute the filtered sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
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Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.
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Calculation of Solubility:
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Use the absorbance of the diluted sample and the equation from the calibration curve to determine its concentration.
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Account for the dilution factor to calculate the concentration of the original, undiluted saturated solution. This value represents the solubility.
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Express the final solubility in appropriate units, such as mg/mL or mol/L.
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Conclusion
The solubility of 4-[(4-Nitrophenyl)azo]-morpholine is a critical parameter that is fundamentally linked to its molecular structure. As a moderately polar compound, it exhibits preferential solubility in polar aprotic solvents like DMSO and DMF. This guide provides a robust framework for understanding these characteristics, predicting behavior in various solvents, and precisely measuring solubility through a validated experimental protocol. By applying these principles and methodologies, researchers can enhance the efficiency of their synthetic processes, develop more effective formulations, and ensure the reliability of their analytical results.
References
-
Academia.edu. (n.d.). Solubility prediction of some disperse Azo dyes in supercritical carbon dioxide using equation of states (EOSs). Retrieved from [Link]
-
Pal, D., & Mitra, A. (2022). Physics-Based Solubility Prediction for Organic Molecules. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Zeb, A., & Grung, B. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta. Retrieved from [Link]
-
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility prediction of 21 azo dyes in supercritical carbon dioxide using wavelet neural network. Retrieved from [Link]
-
SSRN. (n.d.). A Machine Learning-Based Platform for Dye Solubility in Supercritical Carbon Dioxide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
-
Taylor & Francis Online. (2019, June 11). Tuning the aqueous solubility, chemical reactivity and absorption wavelength of azo dye through systematic adjustment of molecular charge density: a DFT study. Retrieved from [Link]
-
سامانه پژوهشی ژیرو. (n.d.). Solubility prediction of 21 azo dyes in supercritical carbon dioxide using wavelet neural network. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Morpholine, 4-(4-nitrophenyl)- Properties. Retrieved from [Link]
-
Alkemist. (n.d.). 4-(4-Nitrophenylazo)-1-naphthol. Retrieved from [Link]
-
Quickcompany. (n.d.). "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone". Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2015, August 21). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]
-
MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]
